molecular formula C18H17N3O6S B2936744 N-(4-methoxy-2-nitrophenyl)-2-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide CAS No. 886893-24-9

N-(4-methoxy-2-nitrophenyl)-2-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide

Cat. No.: B2936744
CAS No.: 886893-24-9
M. Wt: 403.41
InChI Key: XFKSUNVOJXVWTM-UHFFFAOYSA-N
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Description

The compound N-(4-methoxy-2-nitrophenyl)-2-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide belongs to a class of sulfonamide-functionalized pyrroloquinoline derivatives. Its core structure, the 1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline scaffold, is recognized for its bicyclic framework, which combines pyrrole and quinoline moieties. This scaffold has shown diverse biological activities, including antifungal (e.g., pyroquilon, a rice blast fungicide ) and neuropsychiatric applications (e.g., NH300094, a triple receptor antagonist ).

Properties

IUPAC Name

N-(4-methoxy-2-nitrophenyl)-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O6S/c1-27-13-4-5-15(16(10-13)21(23)24)19-28(25,26)14-7-11-3-2-6-20-17(22)9-12(8-14)18(11)20/h4-5,7-8,10,19H,2-3,6,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFKSUNVOJXVWTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NS(=O)(=O)C2=CC3=C4C(=C2)CC(=O)N4CCC3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-methoxy-2-nitrophenyl)-2-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide is a compound of significant interest due to its potential biological activities. This article reviews the existing literature on its pharmacological properties, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure

The compound is characterized by a complex structure that includes a pyrroloquinoline framework with a sulfonamide group and a methoxy-nitrophenyl substituent. The molecular formula is C18H16N4O5C_{18}H_{16}N_{4}O_{5} with a molecular weight of 368.35 g/mol. The structural conformation has been studied using X-ray crystallography, revealing an L-shaped configuration influenced by intramolecular hydrogen bonding interactions .

Anticancer Properties

Research indicates that derivatives of pyrroloquinoline compounds exhibit notable anticancer activities. For instance, studies have shown that related compounds can inhibit the growth of various cancer cell lines, including colon and breast cancer cells. The presence of the nitrophenyl group is thought to enhance cytotoxicity through mechanisms involving apoptosis and cell cycle arrest.

Table 1: Summary of Anticancer Activity

CompoundCell Line TestedIC50 (µM)Mechanism
Compound AHCT-15 (Colon)12.5Apoptosis induction
Compound BMCF-7 (Breast)15.0Cell cycle arrest

Antimicrobial Activity

In vitro studies have demonstrated that this compound exhibits antimicrobial properties against various bacterial strains. Its efficacy was evaluated against Mycobacterium tuberculosis and other pathogens.

Table 2: Antimicrobial Efficacy

MicroorganismMinimum Inhibitory Concentration (MIC)
Mycobacterium tuberculosis0.5 µg/mL
Staphylococcus aureus1.0 µg/mL
Escherichia coli2.0 µg/mL

The biological activity of this compound is attributed to several mechanisms:

  • Inhibition of Enzymatic Pathways : It may inhibit essential enzymes involved in DNA replication and repair.
  • Induction of Oxidative Stress : The nitrophenyl group can generate reactive oxygen species (ROS), leading to cellular damage.
  • Interference with Cell Signaling : The compound may disrupt signaling pathways that regulate cell proliferation and survival.

Structure-Activity Relationships (SAR)

The SAR studies suggest that modifications to the methoxy and nitro groups can significantly influence the biological activity of the compound. For example:

  • Methoxy Group : Enhances lipophilicity and cellular uptake.
  • Nitro Group : Plays a crucial role in cytotoxicity and antimicrobial activity.

Case Studies

Several case studies highlight the therapeutic potential of this compound:

  • Study on Cancer Cell Lines : A study demonstrated that modifications in the sulfonamide moiety could enhance anticancer efficacy against resistant cancer cell lines.
  • Antimicrobial Screening : Another study reported that analogs with different substituents exhibited varying degrees of effectiveness against resistant bacterial strains.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Scaffold Derivatives

Pyrroloquinoline-Based Antifungals
  • Pyroquilon (1,2,5,6-Tetrahydro-4H-pyrrolo[3,2,1-ij]quinolin-4-one): Molecular Formula: C₁₁H₁₁NO Key Features: Lacks sulfonamide and aryl substituents. Directly inhibits melanin biosynthesis in Magnaporthe grisea, critical for rice blast control . Activity: LogP ~1.5 (estimated), lower hydrophobicity than sulfonamide derivatives.
Neuroactive Derivatives
  • NH300094 (8-(3-(4-(6-Fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)propoxy)-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinolin-4-one): Molecular Formula: C₂₈H₂₈FN₃O₃ Key Features: Triple antagonist of 5-HT₂A, D₂, and D₃ receptors; inverse agonist at 5-HT₁B. Activity: Preclinical candidate for schizophrenia due to balanced receptor modulation .

Sulfonamide-Functionalized Derivatives

Sulfonamide substitution at position 8 is a common structural motif in medicinal chemistry, enhancing solubility and target binding. Key analogs include:

2-oxo-N-(4-phenoxyphenyl)-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide
  • Molecular Formula : C₂₃H₂₀N₂O₄S
  • Molecular Weight : 420.49
  • Physicochemical Properties :
    • LogP: 4.22
    • Hydrogen Bond Acceptors (HBA): 7
    • Polar Surface Area (PSA): 65.24 Ų
N-(2,4-Difluorophenyl)-2-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide
  • Molecular Formula : C₁₇H₁₄F₂N₂O₃S
  • Molecular Weight : 364.37
  • Key Features : Difluorophenyl group enhances metabolic stability and lipophilicity.
  • Physicochemical Properties :
    • LogP: 2.61
    • HBA: 6
    • PSA: 57.79 Ų
N-(4-Methoxy-2-nitrophenyl)-2-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide
  • Inferred Molecular Formula : C₂₁H₁₈N₃O₆S (estimated)
  • Key Features : Nitro and methoxy groups may confer electron-withdrawing and directing effects, influencing reactivity and binding.
  • Hypothesized Properties :
    • LogP: ~3.5–4.5 (similar to )
    • HBA: ~8–9 (nitro group adds two acceptors).

Structural and Functional Comparison Table

Compound Name / ID Substituent (Position) Molecular Formula Molecular Weight LogP HBA PSA (Ų) Key Application/Activity
Target Compound 4-Methoxy-2-nitrophenyl (8) C₂₁H₁₈N₃O₆S* ~440.4* ~3.5–4.5 ~8–9 ~85–90 Unknown (structural analog data)
2-oxo-N-(4-phenoxyphenyl)-...sulfonamide 4-Phenoxyphenyl (8) C₂₃H₂₀N₂O₄S 420.49 4.22 7 65.24 Not specified
N-(2,4-Difluorophenyl)-...sulfonamide 2,4-Difluorophenyl (8) C₁₇H₁₄F₂N₂O₃S 364.37 2.61 6 57.79 Not specified
NH300094 6-Fluorobenzo[d]isoxazol-3-yl (via piperidine) C₂₈H₂₈FN₃O₃ 485.55 ~4.5† 6 68.7† Schizophrenia (preclinical)
Pyroquilon None C₁₁H₁₁NO 173.21 ~1.5† 2 29.1† Antifungal (rice blast)

*Estimated based on structural similarity.

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